N-(4-methylphenyl)quinoline-4-carbothioamide
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Overview
Description
N-(4-methylphenyl)quinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, with the molecular formula C17H14N2S, features a quinoline ring system substituted with a 4-methylphenyl group and a carbothioamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce the environmental impact and improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)quinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carbothioamide group into a sulfonamide group.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve temperatures ranging from room temperature to reflux, depending on the desired transformation .
Major Products
The major products formed from these reactions include sulfonamides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
N-(4-methylphenyl)quinoline-4-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)quinoline-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes . The quinoline ring system allows for strong interactions with nucleic acids and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-methylphenyl)quinoline-4-carbothioamide include:
- N-(4-methylphenyl)quinoline-4-carboxamide
- N-(4-methylphenyl)quinoline-4-sulfonamide
- N-(4-methylphenyl)quinoline-4-thioamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbothioamide group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-(4-methylphenyl)quinoline-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S/c1-12-6-8-13(9-7-12)19-17(20)15-10-11-18-16-5-3-2-4-14(15)16/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOPTBOYWNKCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=CC=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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